N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

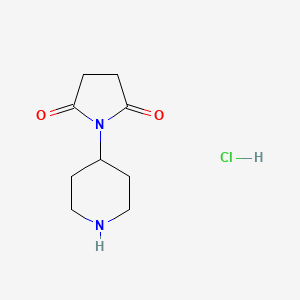

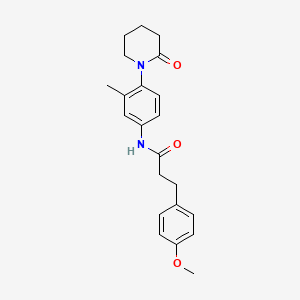

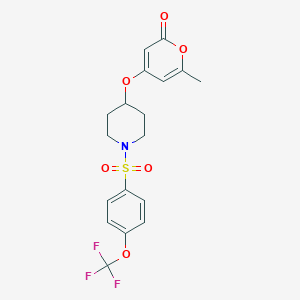

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₂₀N₂O₂ . It belongs to the class of ethanediamides and exhibits interesting properties due to its unique structural features .

2.

Synthesis Analysis

The synthesis of this compound involves the reaction between cyclopentylamine and 3,4-dimethylbenzoyl chloride . The amide group forms through the condensation of the amine and the acid chloride. Detailed synthetic procedures and conditions can be found in relevant literature .

3.

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide consists of a central ethanediamide backbone with a cyclopentyl group attached to one nitrogen atom and a 3,4-dimethylphenyl group attached to the other nitrogen atom. The arrangement of these substituents significantly influences its chemical properties and reactivity .

4.

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions such as hydrolysis, amidation, and nucleophilic substitution. Investigating its reactivity with various reagents and conditions would provide further insights .

6.

Physical And Chemical Properties Analysis

- Spectral Data : Utilize techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry to analyze its spectra and confirm its structure .

7.

Aplicaciones Científicas De Investigación

Metabolism and Enzyme Interaction

The metabolism of related compounds, particularly those acting as serotonin 5-HT2A receptor agonists, involves various cytochrome P450 enzymes (CYP). Studies have identified key enzymes such as CYP3A4 and CYP2D6 as major players in the metabolism of these compounds, suggesting potential interactions with drugs metabolized by the same enzymes, leading to possible drug-drug interactions (Nielsen et al., 2017).

Chemical Synthesis and Structure

The synthesis of various chemically related compounds, like chiral C(2)-symmetric bisferrocenyldiamines, has been achieved, demonstrating the potential for creating complex molecular structures with specific properties. These compounds have shown promising catalytic activities and potential applications in asymmetric synthesis (Song et al., 1999).

Combustion and Fuel Applications

Research on blends of cyclopentane with dimethyl ether offers insights into the combustion properties of these mixtures, which could be relevant for understanding the combustion behavior of N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide in various industrial applications (Lokachari et al., 2021).

Catalytic Properties

The role of related compounds in catalytic processes has been explored, such as in selective cross-cycloaddition reactions. These reactions demonstrate the potential of this compound in facilitating specific chemical transformations (Takeuchi & Nakaya, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclopentyl-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-7-8-13(9-11(10)2)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAIOWQRBRKSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)